molecular formula C18H19FN4S B2695283 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670255-15-9

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2695283
CAS No.: 670255-15-9
M. Wt: 342.44
InChI Key: VXCKDYAKEYHJTP-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the ethylpiperazine and fluorophenyl groups contributes to its unique chemical behavior and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thieno[2,3-d]pyrimidine.

    Attachment of the Ethylpiperazine Moiety: This step usually involves nucleophilic substitution, where the piperazine derivative is introduced under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the fluorophenyl group, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced derivatives of the thieno[2,3-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
  • 4-(4-Phenylpiperazin-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine
  • 4-(4-Benzylpiperazin-1-yl)-5-(4-iodophenyl)thieno[2,3-d]pyrimidine

Uniqueness

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is unique due to the specific combination of its substituents. The ethyl group on the piperazine ring and the fluorine atom on the phenyl ring confer distinct electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4S/c1-2-22-7-9-23(10-8-22)17-16-15(11-24-18(16)21-12-20-17)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCKDYAKEYHJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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